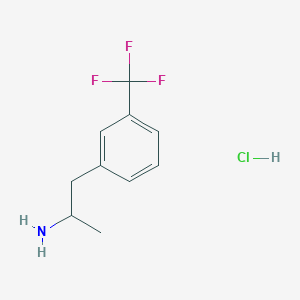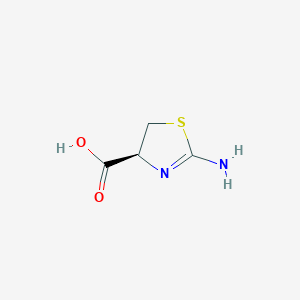
Methyl 4-amino-2-chlorobenzoate
概要
説明
“Methyl 4-amino-2-chlorobenzoate” is a chemical compound with the CAS Number: 46004-37-9 . It is used as a reagent to synthesize selective LXR agonists that increase HDL levels and reverse cholesterol transport in mice .
Synthesis Analysis
“Methyl 4-amino-2-chlorobenzoate” can be synthesized from Methanol and 4-Amino-2-chlorobenzoic acid .Molecular Structure Analysis
The molecular formula of “Methyl 4-amino-2-chlorobenzoate” is C8H8ClNO2 . The InChI code is 1S/C8H8ClNO2/c1-12-8(11)6-3-2-5(10)4-7(6)9/h2-4H,10H2,1H3 .Physical And Chemical Properties Analysis
“Methyl 4-amino-2-chlorobenzoate” is an off-white powder . It has a molecular weight of 185.61 g/mol . The compound has a topological polar surface area of 52.3 Ų .科学的研究の応用
Solubility and Thermodynamic Properties
- Solubility in Organic Solvents: Research indicates that compounds related to Methyl 4-amino-2-chlorobenzoate, such as 2-amino-4-chlorobenzoic acid, exhibit varying solubility in different organic solvents. This solubility varies with temperature and is essential for optimizing purification processes in the pharmaceutical industry (Li et al., 2017).
Antibacterial Applications
- Antibacterial Complexes: Novel complexes derived from related compounds show considerable antibacterial properties against a range of microorganisms, including gram-positive and gram-negative bacteria. This suggests potential applications in developing new antibacterial agents (Osarodion, 2020).
Optoelectronic Applications
- Nonlinear Optical Material: Certain derivatives, like 2-Amino 4-methylpyridinium 3-chlorobenzoate, have been studied for their potential in optoelectronics. These materials could be useful in developing new optoelectronic devices (Babu et al., 2017).
Anti-Inflammatory Properties
- Anti-Inflammatory Activity: Some synthesized compounds related to Methyl 4-amino-2-chlorobenzoate demonstrate significant anti-inflammatory activity. This opens avenues for potential pharmaceutical applications in treating inflammation-related disorders (Osarodion, 2020).
Supramolecular Chemistry
- Hydrogen Bonded Supramolecular Association: Research into the crystal structures of related compounds has provided insights into their hydrogen-bonding features, which is valuable for designing materials in supramolecular chemistry (Khalib et al., 2014).
Nitrification Inhibition
- Soil Nitrification Inhibition: Compounds like 2-amino 4-chloro 6-methyl pyrimidine, which bear similarity to Methyl 4-amino-2-chlorobenzoate, are explored as nitrification inhibitors in soil. This suggests potential agricultural applications in increasing the efficiency of nitrogenous fertilizers (Srivastava et al., 2016).
作用機序
Safety and Hazards
特性
IUPAC Name |
methyl 4-amino-2-chlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-12-8(11)6-3-2-5(10)4-7(6)9/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSHBGNPOIBSIOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40474261 | |
| Record name | methyl 4-amino-2-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40474261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-amino-2-chlorobenzoate | |
CAS RN |
46004-37-9 | |
| Record name | methyl 4-amino-2-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40474261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-Amino-2-chlorobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Methyl 4-amino-2-chlorobenzoate interact with Glutathione S-transferase (GST), and what are the potential downstream effects of this interaction?
A1: While the exact mechanism of interaction between Methyl 4-amino-2-chlorobenzoate and GST is not detailed in the provided research abstract [], in silico studies suggest that this compound exhibits a strong binding affinity for the GST receptor. [] This suggests that Methyl 4-amino-2-chlorobenzoate may act as a potential inhibitor of GST. Inhibition of GST, a crucial enzyme involved in detoxification processes, could lead to the accumulation of toxic substances within cells and increased susceptibility to oxidative stress.
Q2: Were there any structure-activity relationship (SAR) trends observed for Methyl 4-aminobenzoate derivatives in relation to their inhibitory activity against glutathione-related enzymes?
A2: Yes, the research indicated that the position and type of substituents on the benzene ring of Methyl 4-aminobenzoate significantly influenced the inhibitory activity against both GR and GST enzymes. [] While the abstract doesn't elaborate on specific SAR trends, it highlights that Methyl 4-amino-2-chlorobenzoate, with a chlorine atom at the ortho position, showed the lowest binding energy to GST in silico. [] This suggests that the presence and position of the chlorine atom might play a role in enhancing the interaction with GST. Further investigation into the SAR would provide a more comprehensive understanding of the structural features crucial for potent and selective inhibition of these enzymes.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![(4R,6R)-4-(Ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide;hydrochloride](/img/structure/B123170.png)

